molecular formula C10H12N6O3 B4780086 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4780086
M. Wt: 264.24 g/mol
InChI Key: SBLQRLCCKSCYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPN-1, and its chemical formula is C12H13N5O3.

Mechanism of Action

The mechanism of action of MPN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MPN has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. MPN has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects. In cancer cells, MPN has been found to induce DNA damage and inhibit the activity of telomerase, which is involved in telomere maintenance. MPN has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, MPN has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MPN is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MPN in lab experiments. The mechanism of action of MPN is not fully understood, and further research is needed to elucidate its effects. In addition, MPN has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPN. One area of interest is the development of MPN derivatives with improved solubility and bioavailability. Another area of interest is the study of MPN in combination with other compounds for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of MPN and its effects on various signaling pathways and enzymes.

Scientific Research Applications

MPN has been extensively studied for its potential applications in various fields such as cancer research, microbial infections, and inflammation. In cancer research, MPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbial infections, MPN has been found to have antibacterial and antifungal properties. Inflammation is also an area of interest, as MPN has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-14-6-7(4-12-14)3-11-10(17)9-8(16(18)19)5-13-15(9)2/h4-6H,3H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQRLCCKSCYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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